2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The compound 2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a substituted phenyl ring attached to a pinacol boronate group. This structure is critical in Suzuki-Miyaura cross-coupling reactions, where boronic esters act as key intermediates for constructing biaryl frameworks in pharmaceuticals and materials science. The substituents on the phenyl ring—3-chloro, 5-ethoxy, and 4-fluoro—impart distinct electronic and steric effects, influencing reactivity and solubility.
Properties
IUPAC Name |
2-(3-chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClFO3/c1-6-18-11-8-9(7-10(16)12(11)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJFFXRBGZHJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClFO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.56 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-ethoxy-4-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically yields biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Nucleophiles: Amines, thiols.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Boronic Acids: Formed via oxidation.
Substituted Phenyl Derivatives: Formed via nucleophilic substitution.
Scientific Research Applications
2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to form covalent bonds with other molecules. The boron atom in the dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of stable complexes. These interactions are crucial in catalytic processes and in the inhibition of enzyme activity.
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a family of pinacol boronate esters with varying aryl substituents. Below is a comparative analysis of structurally similar compounds:
*The molecular formula is inferred from analogs.
†Calculated based on substituent contributions.
Key Observations :
- The target compound combines electron-withdrawing groups (Cl, F) with an electron-donating ethoxy group, creating a balance of electronic effects. This contrasts with analogs like the trifluoromethyl-containing compound (electron-deficient aryl system) or the simpler methoxy variants .
- Steric hindrance increases with bulkier substituents (e.g., ethoxy vs.
Physical and Chemical Properties
- Boiling Point : Analogs with similar substituents (e.g., trifluoromethyl) exhibit predicted boiling points of ~363°C , while ethoxy-fluorinated derivatives may have lower values due to reduced polarity.
- Density : Predicted densities range from 1.24 g/cm³ (trifluoromethyl analog) to ~1.18 g/cm³ for less substituted variants.
- Solubility : Ethoxy groups enhance solubility in polar aprotic solvents (e.g., THF, DMF) compared to halogen-rich analogs .
Biological Activity
2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered attention for its potential applications in organic chemistry and medicinal research. This article explores its biological activity, synthesis methods, and potential implications in drug development.
- Molecular Formula : C14H19BClFO3
- Molecular Weight : 300.56 g/mol
- CAS Number : 1668474-08-5
The compound features a boron atom bonded to two oxygen atoms in a dioxaborolane ring structure, which is critical for its reactivity and interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles such as hydroxyl or amino groups. This interaction facilitates the inhibition of specific enzyme activities and can be utilized in various biochemical assays.
Enzyme Inhibition
Research indicates that compounds similar to 2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can inhibit various enzymes involved in metabolic pathways. For instance:
- Cyclooxygenase (COX) Inhibition : The compound may serve as a potential inhibitor for COX enzymes involved in inflammation and pain pathways.
Anticancer Potential
Studies have suggested that boronic esters can interact with proteins involved in cancer cell proliferation. The inhibition of specific kinases through boron interactions may lead to reduced tumor growth rates.
Synthesis Methods
The synthesis of 2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:
- Starting Materials : 3-chloro-5-ethoxy-4-fluorophenylboronic acid and pinacol.
- Reagents : Dehydrating agents are used under inert conditions (e.g., nitrogen or argon).
- Procedure : The reaction is heated to reflux and purified via recrystallization or chromatography.
Case Study 1: Inhibition of COX Enzymes
A study investigating the effects of related boronic compounds on COX activity demonstrated significant inhibition at low micromolar concentrations. This suggests that the dioxaborolane structure may enhance binding affinity to COX enzymes.
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of dioxaborolane compounds can inhibit the growth of various cancer cell lines. The mechanism appears linked to the modulation of signaling pathways critical for cell survival and proliferation.
Applications in Research
The unique properties of 2-(3-Chloro-5-ethoxy-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it a valuable tool in:
- Drug Discovery : As a building block for synthesizing complex pharmaceuticals.
- Biological Assays : Utilized in enzyme inhibition studies and as probes for target identification.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
